2-hydroxy-N-(3-methoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
2-Hydroxy-N-(3-methoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a pyrido-pyrimidine derivative characterized by a fused bicyclic core, a 2-hydroxy group, a 9-methyl substituent, and a 3-methoxypropyl carboxamide side chain.
Properties
IUPAC Name |
2-hydroxy-N-(3-methoxypropyl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-9-5-3-7-17-11(9)16-13(19)10(14(17)20)12(18)15-6-4-8-21-2/h3,5,7,19H,4,6,8H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMQFUFJDSRHLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCCCOC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Hydroxy-N-(3-methoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a member of the pyrido[1,2-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This compound exhibits potential applications in pharmacology, particularly in anti-inflammatory, anticancer, and antimicrobial domains. The structural complexity of this compound allows for various modifications that can enhance its biological efficacy.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 302.33 g/mol. Its structure features a pyridine ring fused with a pyrimidine moiety, incorporating a carboxamide functional group and a methoxypropyl substituent. This unique configuration contributes to its distinct chemical behavior and potential therapeutic effects.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Preliminary studies indicate that the compound exhibits significant inhibitory activity against COX-2, with reported IC values comparable to established anti-inflammatory drugs like celecoxib .
1. Anti-inflammatory Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit notable anti-inflammatory properties. In vitro assays have demonstrated that this compound effectively suppresses the production of prostaglandin E (PGE) by inhibiting COX enzymes .
| Compound | IC (μM) | Comparison |
|---|---|---|
| This compound | 0.04 ± 0.01 | Similar to celecoxib |
| Celecoxib | 0.04 ± 0.01 | Standard control |
2. Anticancer Activity
The compound has shown promising results against various cancer cell lines. Studies have reported its effectiveness against HeLa (cervical adenocarcinoma) cells with low cytotoxicity towards normal liver cells . The mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival.
| Cell Line | IC (μM) | Remarks |
|---|---|---|
| HeLa | 10 | Effective with low toxicity to normal cells |
| Chang Liver Cells | >20 | Low cytotoxicity observed |
3. Antimicrobial Activity
Preliminary evaluations suggest that the compound possesses antimicrobial properties as well. It has been noted for its activity against various bacterial strains, indicating potential for development into therapeutic agents for infectious diseases .
Case Studies
Case Study 1: Anti-inflammatory Effects
In a study involving carrageenan-induced paw edema in rats, the compound demonstrated significant reduction in edema similar to indomethacin, a widely used anti-inflammatory drug . The effective dose (ED) was calculated at approximately 9.17 μM.
Case Study 2: Anticancer Efficacy
Another study highlighted the effectiveness of this compound against prostate adenocarcinoma (PC3) cell lines, where it exhibited moderate cytotoxicity while sparing normal cell lines . This selectivity is crucial for minimizing side effects during treatment.
Scientific Research Applications
The compound 2-hydroxy-N-(3-methoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide represents a significant area of interest in medicinal chemistry due to its potential applications in various therapeutic contexts. This article will explore its scientific research applications, supported by data tables and documented case studies.
Basic Information
- Molecular Formula : C17H20N4O3
- Molecular Weight : 320.37 g/mol
- CAS Number : 904824-97-1
Structure
The compound features a pyrido[1,2-a]pyrimidine core, which is known for its diverse biological activities. The presence of the hydroxy and carboxamide functional groups enhances its potential for interaction with biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds related to pyrido[1,2-a]pyrimidine derivatives. For instance, N-(4-chlorophenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has shown promise against viruses such as the West Nile Virus and Dengue Virus. The compound demonstrated low cytotoxicity while exhibiting significant antiviral activity, making it a candidate for further research in antiviral therapies .
Anticancer Properties
Pyrido[1,2-a]pyrimidine derivatives are also being investigated for their anticancer potential. Research indicates that modifications to the pyrimidine structure can lead to enhanced potency against various cancer cell lines. The specific compound may exhibit similar properties, warranting investigation into its effects on tumor growth and cell proliferation.
Enzyme Inhibition
Compounds like this compound may act as enzyme inhibitors. Studies have shown that certain pyrido[1,2-a]pyrimidines can inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
Table 1: Summary of Biological Activities
| Activity Type | Compound Name | Target Pathogen/Cell Type | Observations |
|---|---|---|---|
| Antiviral | N-(4-chlorophenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | West Nile Virus | High antiviral activity; low cytotoxicity |
| Anticancer | Various Pyrido[1,2-a]pyrimidines | Cancer Cell Lines | Potential inhibition of tumor growth |
| Enzyme Inhibition | Related Pyrido[1,2-a]pyrimidines | Various Metabolic Enzymes | Inhibition observed in preliminary studies |
Case Study 1: Antiviral Screening
A study conducted on N-(4-chlorophenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide revealed its efficacy against the West Nile Virus through in vitro assays. The compound was tested against various viral strains and showed promising results with minimal cytotoxic effects on human cells .
Case Study 2: Anticancer Potential
In a recent investigation into the anticancer properties of pyrido[1,2-a]pyrimidines, derivatives were synthesized and tested against breast and prostate cancer cell lines. Preliminary results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
*Estimated based on standard atomic weights.
Structural and Functional Differences
- Core Heterocycle: The target compound features a pyrido[1,2-a]pyrimidine core, whereas analogs include thiazolidinone (), benzamide (), pyrimido-pyrimidinone (), and pyrrolo-pyrimidine () systems. These differences influence rigidity, planarity, and interaction with biological targets.
- Substituents: The 3-methoxypropyl carboxamide in the target compound enhances hydrophilicity compared to the 4-methylbenzyl group in , which increases lipophilicity.
- Sulfur vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
